molecular formula C9H14IN3O B8702901 2-Isopropyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide

2-Isopropyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide

Cat. No. B8702901
M. Wt: 307.13 g/mol
InChI Key: GCBYNPPSIDEUJT-UHFFFAOYSA-N
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Patent
US07799814B2

Procedure details

To a suspension of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one, obtained in step I as describe above (28.18 g; 205.5 mmol; 1 eq), in DMF (140.9 ml), is added 2-iodopropane (61.5 ml; 616.4 mmol; 3 eq). The reaction is stirred at RT, until a red suspension is obtained. The reaction mixture is concentrated and acetonitrile (200 ml) is added. The resulting precipitate is filtered, washed with acetonitrile (2×50 ml) and dried under vacuum, affording the title compound that is used in the next step without further purification (45.95 g, 73%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
61.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
140.9 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[N:2]=[CH:3][N:4]2[C:9]=1[CH2:8][CH2:7][NH:6][C:5]2=[O:10].[I:11][CH:12]([CH3:14])[CH3:13]>CN(C=O)C>[I-:11].[CH:12]([N+:2]1[CH:1]=[C:9]2[N:4]([C:5](=[O:10])[NH:6][CH2:7][CH2:8]2)[CH:3]=1)([CH3:14])[CH3:13] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1N=CN2C(NCCC21)=O
Step Two
Name
Quantity
61.5 mL
Type
reactant
Smiles
IC(C)C
Step Three
Name
Quantity
140.9 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at RT, until a red suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in step I
CUSTOM
Type
CUSTOM
Details
is obtained
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
ADDITION
Type
ADDITION
Details
acetonitrile (200 ml) is added
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered
WASH
Type
WASH
Details
washed with acetonitrile (2×50 ml)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
[I-].C(C)(C)[N+]1=CN2C(NCCC2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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